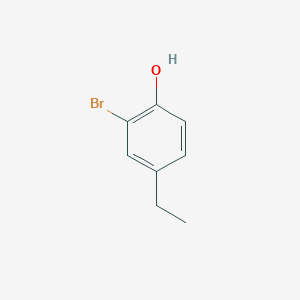

2-Bromo-4-ethylphenol

Beschreibung

Contextualization within Halogenated Phenol (B47542) Chemistry Research

Halogenated phenols are a class of organic compounds characterized by a phenol ring substituted with one or more halogen atoms. These compounds serve as crucial intermediates in the synthesis of a wide array of fine chemicals, including pharmaceuticals, agrochemicals, and dyes. google.comglobalscientificjournal.com The introduction of a halogen, such as bromine, into the phenol structure can significantly alter its chemical reactivity and biological activity.

The synthesis of halogenated phenols can be achieved through several methods, including the direct halogenation of phenols or the hydrolysis of halogenated anilines. google.comresearchgate.net Direct bromination of phenols often leads to a mixture of isomers, making the selective synthesis of a specific compound like 2-bromo-4-ethylphenol a notable chemical challenge. acs.org Researchers have developed various strategies to control the regioselectivity of these reactions, such as using specific catalysts or reaction conditions. globalscientificjournal.comscientificupdate.com For instance, oxidative bromination in a two-phase system has been shown to be a highly selective method for producing bromophenols. acs.org

Significance in Contemporary Organic and Medicinal Chemistry Research

This compound is a valuable building block in organic synthesis. The bromine atom can be readily replaced or used to facilitate cross-coupling reactions, allowing for the construction of more complex molecular frameworks. This reactivity makes it an important precursor for the synthesis of various organic compounds. ontosight.ai

In the realm of medicinal chemistry, halogenated phenols and their derivatives are of considerable interest due to their potential biological activities. While direct research on the medicinal applications of this compound is limited in publicly available literature, the broader class of bromophenols has been investigated for various therapeutic properties. For example, some bromophenol derivatives have shown potential as antimicrobial and antifungal agents. The presence of the bromine atom can enhance the lipophilicity of a molecule, potentially improving its ability to cross biological membranes.

Research Gaps and Future Directions for this compound Studies

Despite its utility as a synthetic intermediate, there are several areas where further research on this compound is warranted. A significant portion of the available information focuses on its synthesis and basic chemical properties. There is a noticeable gap in the literature regarding its specific applications in the development of novel materials or as a key component in targeted drug discovery programs.

Future research could focus on several promising directions:

Exploration of Novel Synthetic Methodologies: Developing more efficient and environmentally friendly methods for the selective synthesis of this compound remains a pertinent goal. This could involve the use of novel catalysts or green chemistry approaches. globalscientificjournal.com

Investigation of Biological Activity: A comprehensive screening of this compound and its derivatives for a wider range of biological activities could uncover new potential therapeutic applications.

Polymer Chemistry: The role of halogenated phenols as stabilizers in polymer production suggests that this compound could be investigated for its potential to enhance the properties of various polymers. chemimpex.com

Environmental Fate and Transformation: Understanding the environmental behavior of this compound is crucial, particularly concerning its potential for bioaccumulation and transformation in different environmental compartments.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C8H9BrO | sigmaaldrich.comnih.govechemi.com |

| Molecular Weight | 201.06 g/mol | sigmaaldrich.comnih.gov |

| CAS Number | 64080-15-5 | sigmaaldrich.comnih.govbldpharm.com |

| Appearance | Data not available | |

| Boiling Point | Data not available | bldpharm.com |

| IUPAC Name | This compound | nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-4-ethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-2-6-3-4-8(10)7(9)5-6/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVFMOSJCDSLCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40586378 | |

| Record name | 2-Bromo-4-ethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64080-15-5 | |

| Record name | 2-Bromo-4-ethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Engineering for 2 Bromo 4 Ethylphenol

Regioselective Bromination Approaches for Phenolic Systems

The selective introduction of a bromine atom onto a phenolic ring is a cornerstone of aromatic chemistry. Due to the activating nature of the hydroxyl group, phenol (B47542) and its derivatives are highly susceptible to electrophilic substitution, often leading to multiple bromination products. Consequently, a variety of methods have been developed to control the regioselectivity of this reaction.

Oxidative bromination has emerged as a sustainable and effective method for the regioselective bromination of phenols. researchgate.net This approach involves the in-situ generation of the brominating agent, typically molecular bromine (Br₂), from a bromide source in the presence of an oxidant. researchgate.net The HBr–H₂O₂ system is a commonly employed combination for this purpose. researchgate.net The reaction proceeds via the oxidation of hydrobromic acid (HBr) by hydrogen peroxide (H₂O₂) to produce bromine. rsc.org This in-situ generation allows for better control over the concentration of the brominating agent, which is crucial for preventing over-bromination. nih.gov

The reaction mechanism involves the electrophilic attack of the generated bromine on the electron-rich phenol ring. The hydroxyl group of the phenol directs the substitution primarily to the ortho and para positions. In the case of 4-ethylphenol (B45693), the para position is already substituted, thus directing the bromination to the ortho position to yield 2-bromo-4-ethylphenol. The use of H₂O₂ as the oxidant is advantageous as its primary byproduct is water, making the process environmentally benign. researchgate.net Studies on similar para-substituted phenols have shown that this method can achieve high regioselectivity and quantitative conversion under optimized conditions. researchgate.net For instance, the bromination of 4-tert-butylphenol (B1678320) using two equivalents of H₂O₂ and one equivalent of HBr in water resulted in the exclusive formation of 2-bromo-4-tert-butylphenol. researchgate.net

| Reactant | Brominating System | Solvent | Product | Selectivity | Reference |

| 4-tert-butylphenol | H₂O₂-HBr | Water | 2-bromo-4-tert-butylphenol | Quantitative | researchgate.net |

| Phenol | H₂O₂-HBr | Water | o/p-bromophenol | 1:10 (ortho:para) | researchgate.net |

Continuous flow chemistry offers significant advantages over traditional batch processes for the synthesis of fine chemicals, including improved safety, better heat and mass transfer, and enhanced control over reaction parameters. nih.govcphi-online.com For the bromination of phenols, continuous processes can lead to higher selectivity and yield by minimizing side reactions. google.com In a continuous setup, reactants are continuously fed into a reactor where they mix and react, and the product is continuously removed. google.com This allows for precise control over residence time, temperature, and stoichiometry, which are critical for selective monobromination. researchgate.net

A patented method for the continuous bromination of p-cresol (B1678582), a compound structurally similar to 4-ethylphenol, highlights the benefits of this approach. google.com By accurately metering and mixing bromine and p-cresol before they enter the reactor, and by controlling the residence time, the formation of the undesired 2,6-dibromo-4-methylphenol (B1582163) is significantly reduced. google.com This method ensures that the newly formed 2-bromo-4-methylphenol (B149215) has minimal contact with unreacted bromine, thus improving the selectivity for the mono-brominated product. google.com The reaction temperature is also a crucial parameter, with lower temperatures generally favoring higher selectivity. google.com

| Process Type | Reactant | Key Feature | Advantage | Reference |

| Continuous Flow | p-cresol | Precise mixing and residence time control | Reduced side reactions, improved selectivity | google.com |

| Continuous Flow Photochemistry | Benzyl (B1604629) and Phenyl groups | Independent control of light, temp, residence time | High level of reaction control | researchgate.net |

Catalytic systems can be employed to enhance the rate and selectivity of bromination reactions. Cetyltrimethylammonium bromide (CTAB) is a cationic surfactant that can form micelles in aqueous solutions. bohrium.com These micelles can act as microreactors, concentrating the reactants and influencing the reaction environment, which can lead to altered reactivity and selectivity. nih.gov In the context of reactions involving phenols, CTAB can interact with the phenol molecule through various forces, including electrostatic and hydrophobic interactions. researchgate.net

While not a direct catalyst for bromination in the traditional sense, the presence of CTAB micelles can influence the distribution of reactants and the transition state of the reaction. bohrium.com For instance, in oxidation reactions of aromatic compounds, CTAB has been shown to have both catalytic and inhibitory effects depending on its concentration. nih.gov The proposed mechanism involves the incorporation of the reactants into the micellar structure, where the altered polarity and steric environment can favor a specific reaction pathway. researchgate.net This principle can be extended to bromination, where the orientation of the 4-ethylphenol molecule within the micelle could potentially favor the attack of the brominating agent at the ortho position.

An alternative to direct bromination is a multi-step synthetic route involving the diazotization of an amino group, followed by its replacement with a bromine atom. This is a versatile method for introducing a halogen into an aromatic ring at a specific position that might be difficult to achieve through direct electrophilic substitution. wikipedia.org The Sandmeyer reaction is a classic example of this type of transformation, where an aryl diazonium salt is treated with a copper(I) halide to yield the corresponding aryl halide. wikipedia.orgnih.gov

To synthesize this compound using this approach, one would start with 2-amino-4-ethylphenol. This precursor would first be diazotized by treating it with a source of nitrous acid, typically sodium nitrite (B80452) in the presence of a strong acid, at low temperatures to form the corresponding diazonium salt. researchgate.net The subsequent treatment of this diazonium salt with copper(I) bromide would then yield this compound. nih.gov This method offers excellent regiochemical control, as the position of the bromine atom is determined by the initial position of the amino group. organic-chemistry.org

| Reaction | Starting Material | Key Reagents | Product | Key Advantage | Reference |

| Sandmeyer Reaction | Aryl Diazonium Salt | Copper(I) Halide | Aryl Halide | High Regioselectivity | wikipedia.orgnih.gov |

| Diazotization-Bromination | Aromatic Amine | NaNO₂, H⁺, CuBr | Aryl Bromide | Positional control of bromination | researchgate.net |

Precursor Design and Derivatization Strategies for this compound Analogues

The synthesis of analogues of this compound is crucial for applications such as structure-activity relationship studies in drug discovery. nih.gov The design of precursors and derivatization strategies allows for the creation of a library of related compounds with varied substituents. mdpi.com One common strategy involves starting with a precursor that already contains the desired substitution pattern and then introducing the bromine atom or modifying existing functional groups.

For example, to synthesize analogues with different alkyl groups at the para position, one could start with the corresponding 4-alkylphenol and apply a regioselective bromination method as described previously. researchgate.net Derivatization of the hydroxyl group of this compound can also lead to a range of analogues. For instance, O-alkylation or O-acylation would yield ethers and esters, respectively. Furthermore, the bromine atom itself can be a handle for further transformations, such as in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. mdpi.com

A study on the synthesis of novel bromophenol derivatives demonstrated a two-step approach where a substituted benzyl alcohol was first reacted with a substituted benzene (B151609) to form a diaryl methane, which was then demethylated to yield the final bromophenol product. mdpi.com This highlights a modular approach to building complex bromophenol analogues.

Optimization of Reaction Conditions for Controlled Synthesis (e.g., temperature, solvent effects, molar ratios)

The controlled synthesis of this compound with high yield and selectivity is highly dependent on the optimization of reaction conditions. Key parameters that are often manipulated include temperature, solvent, and the molar ratio of reactants. quickcompany.in

Temperature: The temperature at which the bromination is carried out can have a significant impact on the product distribution. google.com Lower temperatures generally favor higher regioselectivity by reducing the rate of competing side reactions, such as the formation of dibrominated products. google.comquickcompany.in For instance, in the bromination of p-cresol, controlling the reaction temperature between -10 to -5°C was found to be crucial for achieving high selectivity. quickcompany.in

Solvent: The choice of solvent can influence the reactivity of the brominating agent and the solubility of the reactants and products. youtube.com In the bromination of phenols, both polar and non-polar solvents have been used. youtube.com Polar solvents can stabilize charged intermediates and may enhance the rate of reaction. youtube.com Non-polar solvents, on the other hand, can sometimes lead to higher selectivity by modulating the activity of the brominating species. youtube.com For example, the bromination of 4-methyl phenol was successfully carried out in solvents like dichloroethane and chloroform. quickcompany.in

Molar Ratios: The stoichiometry of the reactants is a critical factor in controlling the extent of bromination. google.com To favor the formation of the mono-brominated product, it is common to use a molar ratio of the brominating agent to the phenol substrate that is close to 1:1. quickcompany.in Using an excess of the brominating agent will invariably lead to the formation of poly-brominated products. google.com

The following table summarizes the effect of various reaction parameters on the synthesis of brominated phenols based on studies of related compounds.

| Parameter | Effect on Reaction | Optimized Condition Example (for related compounds) | Reference |

| Temperature | Lower temperature often increases selectivity | -10 to -5°C for p-cresol bromination | quickcompany.in |

| Solvent | Influences reactivity and selectivity | Dichloroethane, Chloroform for p-cresol bromination | quickcompany.in |

| Molar Ratio (Brominating Agent:Phenol) | Controls the degree of bromination | ~1:1 for selective monobromination of 4-methyl phenol | quickcompany.in |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is focused on mitigating the environmental impact and improving the efficiency of the manufacturing process. Key areas of improvement include enhancing atom economy, utilizing safer and more environmentally benign reagents, and adopting solvent-free or catalytic reaction conditions.

Atom Economy

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acgpubs.org In the traditional synthesis of this compound from 4-ethylphenol using elemental bromine (Br₂), a significant portion of the bromine is lost as hydrogen bromide (HBr) byproduct, leading to a suboptimal atom economy.

The reaction is as follows: C₈H₁₀O (4-ethylphenol) + Br₂ → C₈H₉BrO (this compound) + HBr

As shown in the table below, the theoretical atom economy for this reaction is only 71.3%. This means that even with a 100% chemical yield, nearly 29% of the mass of the reactants is converted into an unwanted byproduct. scranton.edu

Table 1: Atom Economy Calculation for the Traditional Synthesis of this compound

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Ethylphenol | C₈H₁₀O | 122.16 |

| Bromine | Br₂ | 159.81 |

| Total Reactant Mass | 281.97 | |

| This compound | C₈H₉BrO | 201.06 |

| Hydrogen Bromide | HBr | 80.91 |

Calculation: (Mass of desired product / Total mass of reactants) x 100 = (201.06 / 281.97) x 100 = 71.3%

Improving atom economy involves designing synthetic routes where the majority of the atoms from the reactants are integrated into the final product. This can be achieved by using alternative brominating agents and catalytic systems that avoid the formation of HBr. researchgate.net

Solvent-Free and Catalytic Methodologies

A significant advancement in the green synthesis of bromophenols involves the elimination of hazardous organic solvents and the use of catalytic systems. cambridgescholars.com

Solvent-Free Conditions: Research has demonstrated the successful bromination of various phenols under solvent-free conditions using solid brominating agents like quaternary ammonium (B1175870) tribromides (e.g., tetrabutylammonium (B224687) tribromide). acgpubs.org These reactions can be conducted by simply mixing the substrate and the reagent, often with microwave or thermal assistance, which dramatically reduces reaction times and eliminates the need for solvent purification and disposal. acgpubs.org This approach offers high yields and regioselectivity, presenting a viable green alternative for the synthesis of this compound. acgpubs.org

Eco-Friendly Brominating Reagents and Catalysts: Several alternatives to corrosive and hazardous liquid bromine have been developed, aligning with green chemistry principles. cambridgescholars.com

N-Bromosuccinimide (NBS): NBS is a solid reagent that is easier and safer to handle than liquid bromine. It is widely used for the selective bromination of phenols. cambridgescholars.com

In-situ Generated Bromine: An environmentally benign method involves the in-situ generation of the reactive brominating species, hypobromous acid (HOBr), from a mixture of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) under acidic conditions. researchgate.net This method avoids handling liquid bromine, utilizes precursors from bromine recovery processes, and demonstrates high bromine atom efficiency. researchgate.net

Photoredox Catalysis: Modern synthetic methods employ visible-light photoredox catalysis for the bromination of phenols. beilstein-journals.org Using a catalyst like Ru(bpy)₃Cl₂ and a bromine source such as carbon tetrabromide (CBr₄), bromine can be generated in situ under mild, room-temperature conditions. This technique avoids harsh reagents and conditions. beilstein-journals.org

Heterogeneous Catalysis: The use of recyclable catalysts, such as boric acid or natural manganese oxides, can facilitate the bromination of phenols with bromide ions. nih.govsemanticscholar.org These catalysts offer the advantages of being environmentally friendly, easy to separate from the reaction mixture, and reusable, which reduces waste and cost.

The following table summarizes the advantages of these green approaches compared to traditional bromination.

Table 2: Comparison of Traditional vs. Green Bromination Methods for Phenols

| Method | Brominating Agent | Conditions | Key Advantages |

| Traditional | Liquid Bromine (Br₂) | Often requires a solvent (e.g., chlorinated hydrocarbons) | Effective and well-established |

| Solvent-Free | Quaternary Ammonium Tribromides | Thermal or microwave irradiation, no solvent | Eliminates solvent waste, short reaction times, high yields. acgpubs.org |

| In-situ Generation | NaBr/NaBrO₃ | Aqueous, acidic conditions | Avoids liquid bromine, high atom efficiency. researchgate.net |

| Photoredox Catalysis | CBr₄ with Ru(bpy)₃Cl₂ catalyst | Visible light, room temperature, acetonitrile (B52724) solvent | Mild conditions, high selectivity. beilstein-journals.org |

| Catalytic | KBr with Boric Acid catalyst | Recyclable catalyst | Environmentally benign, easy catalyst separation. semanticscholar.org |

By adopting these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and economically viable.

Mechanistic Investigations of 2 Bromo 4 Ethylphenol Reactions

Electrophilic Aromatic Substitution Mechanisms in Bromophenols

Electrophilic aromatic substitution (EAS) is a characteristic reaction of phenols. The hydroxyl group is a strong activating group, directing incoming electrophiles to the ortho and para positions. In the case of 2-bromo-4-ethylphenol, the ortho position to the hydroxyl group is occupied by a bromine atom, and the para position is occupied by an ethyl group. This substitution pattern influences further electrophilic attacks on the remaining open positions.

The general mechanism for electrophilic aromatic substitution in phenols involves a two-step process. libretexts.orglibretexts.org In the first, rate-determining step, the electrophile attacks the electron-rich benzene (B151609) ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. libretexts.orglibretexts.orgfiveable.me The presence of the hydroxyl group significantly stabilizes this intermediate by delocalizing the positive charge through its lone pair of electrons. youtube.com In the second, fast step, a proton is removed from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. libretexts.orglibretexts.org

For bromophenols, the existing bromine atom also influences the reaction. While halogens are deactivating due to their inductive effect, they are ortho-, para-directing because of their ability to donate a lone pair of electrons and stabilize the arenium ion intermediate through resonance.

Kinetic studies on the bromination of phenols in aqueous solutions have revealed that the reaction is subject to general base catalysis. cdnsciencepub.comcdnsciencepub.comresearchgate.net This means that a base, other than the hydroxide ion, participates in the rate-determining step of the reaction. The reactions of bromine with phenol (B47542), 4-bromophenol, and 4-methylphenol are catalyzed by carboxylate anions. cdnsciencepub.comresearchgate.netdocsity.com

The proposed mechanism suggests that a general base facilitates the deprotonation of the phenolic hydroxyl group, occurring more or less at the same time as the electrophilic attack by molecular bromine. cdnsciencepub.comcdnsciencepub.comresearchgate.net This concerted mechanism avoids the formation of a protonated bromocyclohexadienone intermediate, which would be a high-energy species. cdnsciencepub.comresearchgate.net The role of the general base is to increase the nucleophilicity of the phenol, thereby accelerating the rate of electrophilic attack.

The catalytic effect of different bases on the bromination of 4-bromophenol is summarized in the table below.

| Catalyst (Base) | Catalytic Rate Constant (k_B, M⁻²s⁻¹) |

| Water | 0 |

| Dichloroacetate | 1.8 x 10⁵ |

| Chloroacetate | 4.7 x 10⁵ |

| Acetate | 2.1 x 10⁶ |

This data is illustrative of general base catalysis in bromophenols and not specific to this compound.

Steric hindrance plays a significant role in determining the regioselectivity of electrophilic substitution reactions in substituted phenols. The size of the substituents already present on the aromatic ring can influence the position of the incoming electrophile by making certain sites less accessible.

In the bromination of phenols, it is often challenging to achieve high regioselectivity due to the small electronic differences between the ortho and para positions. chemistryviews.org However, steric hindrance can be exploited to direct the bromination to a specific position. For instance, the use of bulky sulfoxides in the bromination of phenols with HBr or TMSBr can lead to high para-selectivity. chemistryviews.orgccspublishing.org.cn The bulky intermediate formed from the sulfoxide and the brominating agent favors attack at the less sterically hindered para-position. ccspublishing.org.cn This approach has been shown to be effective for a variety of phenols, affording the desired para-brominated products with high selectivity. chemistryviews.org

The effect of steric hindrance on reaction yield in the bromination of various phenols is presented below.

| Phenol Derivative | Substituents | Yield (%) |

| 2-Naphthol | - | 93 |

| 2,6-di-tert-butylphenol | Bulky alkyl groups | 62 |

| 2,6-dimethylphenol | Less bulky alkyl groups | 57 |

This data illustrates the impact of steric bulk on bromination yields. rsc.org

For this compound, further electrophilic substitution would be expected to occur at the position ortho to the hydroxyl group (position 6) or the position ortho to the ethyl group (position 3). Steric hindrance from the existing bromine and ethyl groups would influence the preference for one position over the other.

Nucleophilic Substitution Reactions Involving the Bromine Moiety

Nucleophilic substitution reactions involve the replacement of a leaving group, in this case, the bromine atom, by a nucleophile. encyclopedia.pub Aromatic nucleophilic substitution is generally less common than electrophilic substitution because the electron-rich aromatic ring repels nucleophiles. However, it can occur under certain conditions, particularly when the aromatic ring is substituted with strong electron-withdrawing groups.

In the context of this compound, the hydroxyl group is an electron-donating group, which disfavors nucleophilic aromatic substitution. Therefore, harsh reaction conditions would likely be required to achieve substitution of the bromine atom.

The two primary mechanisms for nucleophilic aromatic substitution are the SNAr (addition-elimination) mechanism and the benzyne (elimination-addition) mechanism. The SNAr mechanism requires the presence of strong electron-withdrawing groups to stabilize the negatively charged intermediate (Meisenheimer complex). The benzyne mechanism involves the formation of a highly reactive benzyne intermediate. Given the electron-donating nature of the substituents on this compound, neither of these pathways is expected to be facile.

Reactivity and Transformations of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a key site of reactivity. It can undergo a variety of transformations, including deprotonation to form a phenoxide ion, etherification, and esterification.

The acidity of the phenolic proton is influenced by the substituents on the aromatic ring. researchgate.net The bromine atom, being electron-withdrawing through its inductive effect, will slightly increase the acidity of the phenol compared to 4-ethylphenol (B45693). The phenoxide ion, formed upon deprotonation, is a potent nucleophile and can participate in Williamson ether synthesis to form ethers.

Esterification of the hydroxyl group can be achieved by reaction with acid chlorides or anhydrides in the presence of a base. These reactions convert the phenol into a less polar ester derivative.

Reaction Pathways in Complex Chemical Environments and Solvent Effects

The solvent in which a reaction is conducted can have a profound impact on the reaction rate, selectivity, and even the reaction mechanism. rsc.org Solvents can influence reactions by stabilizing or destabilizing reactants, intermediates, and transition states, and in some cases, they can directly participate in the reaction. rsc.org

In the bromination of phenols, the choice of solvent is critical. In polar, protic solvents like water, the phenol is highly activated, and bromination often leads to polysubstitution. youtube.comyoutube.com For example, the reaction of phenol with bromine water typically yields 2,4,6-tribromophenol (B41969). To achieve monobromination, less polar solvents such as carbon disulfide (CS₂) are often used. youtube.com In a non-polar solvent, the ionization of the phenol is suppressed, and the reaction is less vigorous, allowing for greater control over the degree of substitution.

The effect of the solvent on the product of phenol bromination is highlighted below.

| Solvent | Product |

| Water (polar, protic) | 2,4,6-Tribromophenol |

| Carbon Disulfide (non-polar) | o-Bromophenol and p-Bromophenol |

This table illustrates the directing effect of the solvent in the bromination of phenol itself. youtube.com

For this compound, the choice of solvent would similarly be crucial in controlling further reactions, such as additional electrophilic substitutions or reactions involving the hydroxyl group. The solubility of reactants and the stabilization of charged intermediates by the solvent would be key factors in determining the reaction outcome. rsc.org

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 4 Ethylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of organic compounds. While specific experimental spectra for 2-Bromo-4-ethylphenol are not widely published, a detailed analysis can be predicted based on established chemical shift principles and data from analogous compounds such as 2-Bromo-4-methylphenol (B149215) and 4-ethylphenol (B45693). beilstein-journals.orgresearchgate.netchemicalbook.com

¹H NMR Spectroscopy

In the proton (¹H) NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the phenolic hydroxyl proton, and the protons of the ethyl group. The aromatic region would display a pattern characteristic of a 1,2,4-trisubstituted benzene (B151609) ring.

The proton on C6 (ortho to the hydroxyl group) would likely appear as a doublet.

The proton on C5 (ortho to the ethyl group) would appear as a doublet of doublets due to coupling with both adjacent protons.

The proton on C3 (ortho to the bromine atom) would be expected to show up as a doublet.

The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons, coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) protons, coupled to the methylene protons.

The hydroxyl (-OH) proton would typically appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -OH | 5.0 - 6.0 | broad singlet | - |

| Ar-H (C3) | ~7.3 | d | ~2.0 |

| Ar-H (C5) | ~7.0 | dd | ~8.0, 2.0 |

| Ar-H (C6) | ~6.8 | d | ~8.0 |

| -CH₂- | ~2.6 | q | ~7.6 |

¹³C NMR Spectroscopy

The carbon-13 (¹³C) NMR spectrum provides information on the carbon framework of the molecule. For this compound, eight distinct signals are anticipated, corresponding to the six aromatic carbons and the two carbons of the ethyl substituent. The chemical shifts are influenced by the electronic effects of the substituents (-OH, -Br, -CH₂CH₃). The carbon atom attached to the electronegative oxygen (C1) would be significantly downfield, while the carbon bonded to the bromine (C2) would also be shifted downfield, though to a lesser extent.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (-OH) | ~151 |

| C2 (-Br) | ~111 |

| C3 | ~133 |

| C4 (-Et) | ~139 |

| C5 | ~129 |

| C6 | ~116 |

| -CH₂- | ~28 |

Mass Spectrometry (MS) for Molecular Fragmentation Analysis and Isotopic Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.

For this compound (C₈H₉BrO), the molecular ion peak is a key feature. Due to the natural abundance of bromine isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the mass spectrum will exhibit a characteristic pair of peaks for the molecular ion [M]⁺ and [M+2]⁺, separated by two mass units and having nearly equal intensity. docbrown.info The calculated monoisotopic mass is approximately 199.98 u (for ⁷⁹Br) and 201.98 u (for ⁸¹Br). nih.gov

Electron ionization (EI) would likely induce fragmentation. Common fragmentation pathways for this molecule would include:

Loss of the ethyl group: A significant fragment would be expected from the cleavage of the C-C bond between the aromatic ring and the ethyl group (benzylic cleavage), resulting in a [M - C₂H₅]⁺ ion.

Loss of a methyl radical: Fragmentation of the ethyl group could lead to the loss of a methyl radical (•CH₃), resulting in a [M - CH₃]⁺ ion.

Loss of bromine: Cleavage of the C-Br bond would result in a [M - Br]⁺ fragment.

Formation of a tropylium (B1234903) ion: Rearrangement and fragmentation of the aromatic ring could also occur.

Analysis of a closely related compound, 2-bromo-4-methylphenol, shows a strong molecular ion peak and a base peak corresponding to the loss of the methyl group, [M-15]⁺. nist.gov A similar pattern would be expected for this compound, with a prominent [M-29]⁺ peak corresponding to the loss of the ethyl group.

Expected Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Description | Expected m/z (for ⁷⁹Br/⁸¹Br) |

|---|---|---|

| [C₈H₉BrO]⁺ | Molecular Ion | 200 / 202 |

| [C₇H₆BrO]⁺ | Loss of methyl radical (•CH₃) | 185 / 187 |

| [C₆H₄BrO]⁺ | Loss of ethyl radical (•C₂H₅) | 171 / 173 |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands.

O-H Stretch: A broad and strong absorption band between 3200 and 3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group stretching vibration.

C-H Aromatic Stretch: Absorption peaks just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) correspond to the C-H stretching vibrations of the aromatic ring.

C-H Aliphatic Stretch: Strong absorptions below 3000 cm⁻¹ (typically 2850-2975 cm⁻¹) are due to the C-H stretching vibrations of the ethyl group's methylene and methyl components. docbrown.info

C=C Aromatic Stretch: Several medium to strong peaks in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the benzene ring.

C-O Stretch: A strong band in the 1200-1260 cm⁻¹ region is expected for the C-O stretching of the phenol (B47542) group.

C-Br Stretch: The carbon-bromine bond stretch would appear in the fingerprint region, typically between 500 and 690 cm⁻¹.

Data from similar compounds like 4-ethylphenol and 2-bromo-4-methylphenol support these assignments. nih.govchemicalbook.com

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. Substituted phenols typically exhibit two main absorption bands originating from π → π* transitions in the benzene ring. For 4-ethylphenol in ethanol, absorption maxima (λₘₐₓ) are observed around 224 nm and 278 nm. nist.gov The introduction of a bromine atom ortho to the hydroxyl group in this compound is expected to cause a bathochromic (red) shift in these absorption bands due to the electronic effects of the halogen substituent on the aromatic system.

X-ray Diffraction (XRD) for Single Crystal Structure Determination and Conformational Analysis

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule, providing bond lengths, bond angles, and conformational details. ebsco.com

A search of crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been reported in the published scientific literature. While the crystal structure of a more complex derivative, (E)-4-Bromo-2-[(4-ethylphenyl)iminomethyl]phenol, has been determined, this data cannot be directly extrapolated to the simpler parent phenol. researchgate.net Therefore, definitive experimental data on the solid-state conformation, bond parameters, and intermolecular interactions (such as hydrogen bonding) of this compound remains unavailable.

Application of Hyphenated Techniques in Comprehensive Characterization (e.g., GC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of compounds in complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the characterization of volatile and semi-volatile compounds like this compound.

In a GC-MS analysis, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. thermofisher.com this compound would elute at a specific retention time, which aids in its identification. For enhanced volatility and peak shape, phenols are often derivatized, for example, through acetylation, prior to GC analysis. researchgate.net

Following separation by GC, the compound enters the mass spectrometer, which serves as a highly specific and sensitive detector. The MS provides a mass spectrum for the compound eluting at that retention time, showing the molecular ion and characteristic fragment ions as previously discussed. This combination of retention time and mass spectrum provides a high degree of confidence in the identification and quantification of this compound, even at trace levels in environmental or biological samples. researchgate.netnih.gov

Computational Chemistry and Theoretical Studies on 2 Bromo 4 Ethylphenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure, reactivity, and spectroscopic properties of a compound. Methodologies such as Density Functional Theory (DFT) are powerful tools for such investigations. However, specific DFT studies on 2-Bromo-4-ethylphenol are not readily found in the reviewed literature.

Molecular Geometry Optimization and Conformational Landscapes

The optimization of molecular geometry seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve determining the preferred orientation of the hydroxyl and ethyl groups relative to the brominated benzene (B151609) ring. A conformational analysis would explore the energy changes associated with the rotation around the C-O bond of the hydroxyl group and the C-C bonds of the ethyl group. While computational studies have been performed on related molecules, a detailed conformational landscape for this compound, derived from theoretical calculations, is not presently available in published research.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior. Analyses such as Frontier Molecular Orbitals (FMOs) and Natural Bond Orbital (NBO) analysis provide insights into reactivity and bonding.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how a molecule will interact with other species. The energy gap between HOMO and LUMO is an indicator of chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the electron density distribution, charge transfer, and intramolecular interactions.

Specific data on the HOMO-LUMO gap and NBO analysis for this compound from quantum chemical calculations are not found in the surveyed literature.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of chemical reactivity. For this compound, one would expect negative potential (red/yellow) around the oxygen and bromine atoms and the π-system of the benzene ring, and positive potential (blue) around the hydroxyl hydrogen. However, a specific MEP map and detailed charge distribution analysis for this compound have not been located in the available research.

Prediction of Spectroscopic Properties

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation.

UV-Vis Spectroscopy: The prediction of electronic transitions and absorption wavelengths.

IR Spectroscopy: The calculation of vibrational frequencies, which correspond to the peaks in an infrared spectrum.

NMR Spectroscopy: The theoretical calculation of chemical shifts for ¹H and ¹³C nuclei.

While experimental spectroscopic data for this compound likely exist, detailed theoretical predictions and their correlation with experimental spectra are not a focus of the available literature.

Non-Linear Optical (NLO) Properties Prediction and Analysis

Non-linear optical (NLO) materials are of interest for applications in optoelectronics and photonics. Computational methods can predict NLO properties such as polarizability and hyperpolarizability. There is no indication in the surveyed literature that this compound has been investigated for its potential NLO properties through theoretical calculations.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. This analysis provides insights into the nature and extent of interactions such as hydrogen bonding and van der Waals forces, which govern the crystal packing. To perform a Hirshfeld surface analysis, crystallographic data (a .cif file) from X-ray diffraction is required. As no crystal structure data for this compound was identified in the search, a Hirshfeld surface analysis has not been performed or published.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov At present, there are no specific QSAR models reported in the scientific literature that have been developed or validated for this compound.

However, the principles of QSAR can be applied to understand the potential biological activities of this compound based on its structural features. QSAR studies on broader classes of compounds, such as substituted phenols and bromophenols, have identified key molecular descriptors that often correlate with biological activities like antioxidant capacity or toxicity. nih.govacs.org

For this compound, relevant descriptors for a hypothetical QSAR model would likely include:

Lipophilicity (logP): The ethyl group at the 4-position is expected to increase the lipophilicity of the molecule, which can influence its ability to cross biological membranes.

Electronic Properties: The bromine atom at the 2-position and the hydroxyl group are electron-withdrawing and electron-donating groups, respectively. These substituents influence the electron distribution within the aromatic ring, which can be quantified by descriptors such as Hammett constants or calculated atomic charges. These electronic features are often critical in determining the reactivity of the molecule and its interaction with biological targets.

Steric Parameters: The size and shape of the molecule, influenced by the bromo and ethyl groups, can be described by steric descriptors. These parameters are important for understanding how the molecule might fit into the active site of an enzyme or a receptor.

Topological Indices: These descriptors encode information about the connectivity of atoms in the molecule and can be used to capture aspects of its size, shape, and branching.

Theoretical studies on bromophenols have explored their antioxidant activity by calculating properties such as O-H bond dissociation energies (BDEs) and ionization potentials (IPs) using methods like Density Functional Theory (DFT). acs.orgnih.gov These calculated quantum chemical descriptors can be powerful inputs for QSAR models to predict the antioxidant potential of related compounds. For this compound, a lower O-H BDE would suggest a higher potential for radical scavenging activity via a hydrogen atom transfer mechanism. acs.orgnih.gov

While specific QSAR models for this compound are not available, the existing knowledge from computational studies on similar phenolic compounds provides a framework for how such a model could be developed. Future research could focus on synthesizing a series of related compounds and measuring their biological activities to generate the necessary data for building and validating a robust QSAR model for this class of molecules.

Biological Activity and Mechanistic Pharmacology of 2 Bromo 4 Ethylphenol and Its Derivatives

Antimicrobial Activity Research and Mechanisms of Action

While direct studies on the antimicrobial properties of 2-Bromo-4-ethylphenol are not available in the current literature, the broader class of phenolic compounds is well-known for its antimicrobial effects against a wide range of pathogens. mdpi.com The antimicrobial efficacy of phenols is largely dependent on their chemical structure, including the number and position of hydroxyl groups and the nature of other substituents on the aromatic ring. mdpi.com

Phenolic compounds exert their antimicrobial action through various mechanisms that lead to the inhibition of microbial growth. They can interfere with crucial cellular processes, leading to bacteriostasis (inhibition of growth) or bactericidal effects (cell death). For instance, the compound bronopol (2-bromo-2-nitropropane-1,3-diol) has been shown to induce a period of bacteriostasis in Escherichia coli, followed by growth at an inhibited rate. nih.gov Research on other natural phenols demonstrates that they can cause significant morphological changes to pathogens, such as alterations in cell size and shape, which are indicative of damage to the cell envelope.

A primary mechanism of action for many phenolic compounds is the disruption of the microbial cell membrane. Due to their lipophilic nature, these molecules can partition into the lipid bilayer of the cell membrane, altering its structure and fluidity. This disruption compromises the membrane's integrity and its function as a selective barrier. mdpi.com The increased permeability of the membrane leads to the leakage of essential intracellular components, such as ions, ATP, nucleic acids, and proteins, ultimately resulting in cell death. The presence of a bromine atom, as in this compound, generally increases the lipophilicity of a compound, which could potentially enhance its ability to disrupt microbial membranes. Studies on various brominated phenols from marine sources have highlighted their promising antimicrobial activity against diverse pathogens. mdpi.com

Enzyme Inhibition and Modulation Studies

Although no studies have specifically documented the enzyme-inhibiting effects of this compound, research on related bromophenols and their derivatives has revealed potent inhibitory activity against several key enzymes. These findings suggest that this compound may also possess enzyme-modulating capabilities. For example, various synthetic and natural bromophenols have demonstrated strong inhibitory effects against cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE) and α-glycosidase. researchgate.net Cholinesterase inhibitors are crucial in the management of Alzheimer's disease, while α-glycosidase inhibitors are used in the treatment of diabetes.

Molecular docking studies on some bromophenols have shown that they can bind to the catalytic site of enzymes like tyrosinase, acting as competitive inhibitors. researchgate.net The inhibition is often achieved through interactions with amino acid residues and metal ions within the enzyme's active site. researchgate.net The structural features of this compound, including the phenolic hydroxyl group and the bromine atom, are common to many bromophenols that exhibit these inhibitory activities, indicating a potential for similar interactions.

Table 1: Enzyme Inhibition Data for Representative Bromophenol Derivatives Note: This data is for related bromophenol compounds, not this compound.

| Compound | Target Enzyme | Inhibition Parameter (K_i or IC_50) | Reference |

|---|---|---|---|

| Bromophenol Derivative 1 | Acetylcholinesterase (AChE) | K_i: 0.13–14.74 nM | researchgate.net |

| Bromophenol Derivative 2 | Butyrylcholinesterase (BChE) | K_i: 5.11–23.95 nM | researchgate.net |

| Bromophenol Derivative 3 | α-Glycosidase | K_i: 63.96–206.78 nM | researchgate.net |

Antioxidant Properties and Radical Scavenging Mechanisms

Phenolic compounds are renowned for their antioxidant properties, which are primarily due to their ability to act as free radical scavengers. The hydroxyl group on the phenol (B47542) ring can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the damaging chain reactions caused by oxidative stress. mdpi.com The resulting phenoxy radical is stabilized by resonance, making it relatively unreactive. mdpi.com

The antioxidant capacity of bromophenols has been demonstrated in various studies. For example, new bromophenols isolated from the marine red alga Symphyocladia latiuscula exhibited moderate to significant radical scavenging ability against the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical. nih.gov It is believed that the hydroxyl groups are crucial for this activity. nih.gov The presence of electron-donating groups, such as the ethyl group in this compound, can further enhance the radical scavenging potential of the phenolic hydroxyl group.

The primary mechanisms for radical scavenging by phenolic compounds include:

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates its hydrogen atom to a free radical.

Single Electron Transfer (SET): The phenol can donate an electron to the radical, forming a radical cation.

Table 2: DPPH Radical Scavenging Activity of Representative Bromophenols Note: This data is for related bromophenol compounds, not this compound.

| Compound | DPPH Scavenging IC_50 (µg/mL) | Reference |

|---|---|---|

| Novel Bromophenol 1 | 14.5 | nih.gov |

| Novel Bromophenol 2 | 20.5 | nih.gov |

Anticancer Activity Profiling and Molecular Targets Identification

Derivatives of bromophenols are considered potential candidates for drug development due to their biological activities, including anticancer effects. nih.gov While this compound has not been specifically evaluated, numerous studies have shown that other natural and synthetic bromophenols possess significant anticancer properties. For instance, bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) has been shown to induce apoptosis in leukemia K562 cells. nih.govmdpi.com Furthermore, certain synthesized acetylated derivatives of bromophenols have been found to inhibit the viability and induce apoptosis of leukemia cells. nih.gov

The anticancer mechanisms of bromophenols are varied and can involve the induction of apoptosis (programmed cell death), inhibition of angiogenesis (the formation of new blood vessels that tumors need to grow), and modulation of key signaling pathways involved in cancer cell proliferation and survival. nih.govmdpi.com The modification of hydroxyl groups with methyl or ethyl groups is an area of active research to understand how it affects the anticancer activities of bromophenols. nih.gov

Receptor Binding and Molecular Docking Studies with Biomolecules

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein or enzyme. researchgate.net This method helps in understanding the potential interactions and binding affinity, providing insights into the compound's mechanism of action. Although no molecular docking studies have been published for this compound specifically, such studies have been conducted for other bromophenols.

Structure-Biological Activity Relationship (SBAR) Investigations, including Annosmia Studies

Due to a lack of specific research on this compound, this section will explore the structure-biological activity relationships of the closely related compound, 2-bromo-4-methylphenol (B149215), and other halogenated phenols. These compounds serve as valuable analogs for understanding how molecular structure influences olfactory perception and the phenomenon of specific anosmia.

Research into 2-bromo-4-methylphenol has identified it as a compound responsible for an "iodine" off-flavor in wines. nih.govresearchgate.net Sensory studies on this compound revealed a wide range of individual odor detection thresholds, suggesting the existence of two distinct populations: those sensitive to its aroma and those who are non-sensitive or anosmic. nih.gov This bimodal distribution of sensitivity points to a specific anosmia, where a person with an otherwise normal sense of smell cannot perceive a particular odorant.

A study on the molecular determinism of specific anosmia to 2-bromo-4-methylphenol investigated the olfactory perception of several halogenated phenols. The research highlighted that the position of the halogen substitution on the phenol ring is a key factor in determining olfactory detection thresholds and the likelihood of specific anosmia. researchgate.net The study revealed that a significant portion of the test population had difficulty detecting 2-bromo-4-methylphenol, while showing normal sensitivity to other related compounds.

The common descriptor for the six halogenated compounds tested in the study was "medicinal". researchgate.net However, individuals with higher sensitivity to 2-bromo-4-methylphenol often used different descriptors than those with lower sensitivity. researchgate.net For the more sensitive group, terms with "iodine" connotations were frequently used to describe the aroma of 2-bromo-4-methylphenol. nih.gov

The following tables present data from a study on halogenated methylphenols and bromophenol, illustrating the relationship between their chemical structure, odor detection thresholds, and the descriptors used by sensory panels.

Table 1: Distribution Parameters and Best Estimate Thresholds for Halogenated Phenols

| Compound | Best Estimate Threshold (µg/L) | Odor Descriptors (>15% frequency) |

| 2-bromo-4-methylphenol | 0.015 | Medicinal, Nothing |

| 4-bromo-2-methylphenol | 0.08 | Medicinal, Nothing |

| 2,6-dibromo-4-methylphenol (B1582163) | 0.005 | Medicinal |

| 4-bromo-3-methylphenol | 0.03 | Medicinal, Nothing |

| 2-bromophenol | 0.04 | Medicinal, Nothing |

| 2-chloro-4-methylphenol | 0.12 | Medicinal, Nothing |

Table 2: Mean Individual Detection Thresholds by Subject Cluster

| Compound | Cluster 1 (Sensitive) Mean Threshold (µg/L) | Cluster 2 (Less Sensitive/Anosmic) Mean Threshold (µg/L) |

| 2-bromo-4-methylphenol | 0.001 | 0.25 |

| 4-bromo-2-methylphenol | 0.008 | 0.8 |

| 2,6-dibromo-4-methylphenol | 0.002 | 0.01 |

| 4-bromo-3-methylphenol | 0.006 | 0.16 |

| 2-bromophenol | 0.004 | 0.4 |

| 2-chloro-4-methylphenol | 0.025 | 0.63 |

These findings underscore the critical role of molecular structure, particularly the type and position of halogen and alkyl substituents on the phenol ring, in determining the olfactory properties of these compounds. The significant variation in detection thresholds among individuals for compounds like 2-bromo-4-methylphenol provides strong evidence for specific anosmia, a phenomenon rooted in the specific interactions between the odorant molecule and olfactory receptors.

Applications of 2 Bromo 4 Ethylphenol in Advanced Chemical Synthesis

Precursor in Pharmaceutical Intermediate Synthesis and Drug Discovery

The bromophenol scaffold is a recognized structural motif in medicinal chemistry, and 2-Bromo-4-ethylphenol serves as a key starting material for the synthesis of pharmaceutical intermediates. Bromophenols, in general, exhibit a range of biological activities and are utilized in the development of novel therapeutic agents. For instance, related bromophenol compounds have been investigated for their enzyme inhibition properties, which is a critical area in drug design and discovery.

The presence of the bromine atom provides a reactive site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are fundamental techniques for constructing the complex carbon skeletons of modern pharmaceuticals. The phenolic hydroxyl group can be easily converted into an ether or ester, further expanding the diversity of accessible derivatives. Researchers in drug discovery utilize such intermediates to generate libraries of novel compounds for screening against various biological targets. For example, derivatives of bromo-benzazepines have been studied as agonists for serotonin (B10506) receptors, highlighting the role of bromo-substituted aromatic compounds in neuropharmacology.

Table 1: Selected Pharmaceutical-Related Applications of Bromophenol Analogs

| Application Area | Example Compound Class | Research Finding |

|---|---|---|

| Enzyme Inhibition | Novel Bromophenol Derivatives | Synthesized compounds showed efficient inhibition of metabolic enzymes like carbonic anhydrase and acetylcholinesterase. |

| Receptor Agonism | Bromo-benzazepines | Derivatives have been identified as agonists for the 5-HT2A serotonin receptor, a target for various neurological drugs. |

Building Block for Complex Organic Compounds (e.g., Dyes, Agrochemicals)

This compound is a foundational component in the synthesis of a variety of complex organic molecules, including those used in the dye and agrochemical industries. The reactivity of the aromatic ring, activated by the hydroxyl group and substituted with a bromine atom, allows for electrophilic substitution reactions to introduce further functional groups.

In the synthesis of agrochemicals, phenoxyacetic acids derived from halogenated phenols are a well-known class of herbicides. This compound can be converted into derivatives like 2-(2-Bromo-4-ethylphenoxy)acetic acid, which serves as a precursor for such compounds. Similarly, its structural analog, 2-bromo-4-methylphenol (B149215), is noted for its application in formulating effective pest control agents.

In the dye industry, bromo-aromatic compounds are valuable intermediates. The synthesis of disazo disperse dyes, for example, has been demonstrated using bromo-substituted anilines, which undergo diazotization and coupling reactions to produce highly colored compounds for textiles. The presence of the bromine atom can influence the final color and improve the lightfastness of the dye.

Role in Material Chemistry Development (e.g., Polymer Chemistry, Surface Modification)

In the field of material science, this compound and its analogs contribute to the development of new materials with enhanced properties. In polymer chemistry, phenolic compounds are often used as antioxidants or stabilizers to protect polymers from degradation. The related compound 2-bromo-4-methylphenol is utilized as a stabilizer in polymer production, enhancing the durability and performance of plastics, especially in coatings and adhesives.

The bromine atom on the this compound molecule offers a site for polymerization reactions, such as atom transfer radical polymerization (ATRP), allowing it to be incorporated into polymer chains as a monomer. This can impart specific properties, such as flame retardancy or increased refractive index, to the final material. The phenolic group can also be used to anchor the molecule onto surfaces for modification, altering properties like wettability or biocompatibility, although specific research on this compound in this area is less documented.

Synthesis of Specialized Chemical Probes and Biochemical Reagents

This compound is classified and supplied as a biochemical reagent for research purposes. Such reagents are fundamental tools in life sciences and proteomics research, used in a variety of laboratory applications. While not sold for therapeutic use, it serves as a starting material or a reference compound in biological assays.

Its analog, 2-bromo-4-methylphenol, is also described as a biochemical reagent used as a biological material or organic compound for life science-related research. These compounds can be used in the synthesis of more complex molecules designed as chemical probes to investigate biological processes, such as enzyme activity or receptor binding. The defined structure and purity of these reagents are critical for obtaining reliable and reproducible results in experimental biology.

Involvement in Vanillin (B372448) Production Processes

While not a direct precursor to natural vanillin, this compound is structurally analogous to key intermediates in synthetic routes to vanillin and its more potent counterpart, ethyl vanillin. Modern, sustainable methods for vanillin production have been developed starting from cresol, a similar phenolic compound.

One highly efficient process involves the selective oxybromination of 4-cresol to produce 2-bromo-4-cresol (2-bromo-4-methylphenol). This intermediate then undergoes selective oxidation of the methyl group to an aldehyde, followed by methoxylation to replace the bromine atom, yielding vanillin.

Given this established pathway, this compound is a logical intermediate for the synthesis of ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde). The process would similarly involve the oxidation of the ethyl group and a subsequent methoxylation or ethoxylation step. Ethyl vanillin is a widely used synthetic flavoring agent in foods, beverages, and pharmaceuticals, valued for having a flavor profile that is three to four times more intense than vanillin. The demand for synthetic vanillin and related compounds is substantial, with a global market of around 20,000 tons per year, largely met by production from petrochemical precursors.

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₈H₉BrO |

| 2-(2-Bromo-4-ethylphenoxy)acetic acid | C₁₀H₁₁BrO₃ |

| 2-bromo-4-cresol | C₇H₇BrO |

| 2-bromo-4-methylphenol | C₇H₇BrO |

| 4-bromoaniline | C₆H₆BrN |

| 4-cresol | C₇H₈O |

| 5-HT2A | Not Applicable |

| Acetylcholinesterase | Not Applicable |

| Buchwald-Hartwig coupling | Not Applicable |

| Carbonic anhydrase | Not Applicable |

| Ethyl vanillin | C₉H₁₀O₃ |

| Suzuki coupling | Not Applicable |

Environmental Fate and Ecotoxicological Research of 2 Bromo 4 Ethylphenol

Persistence and Half-Life Determination under Varied Environmental Conditions

The persistence of a chemical in the environment is often described by its half-life, the time it takes for 50% of the initial amount to degrade. There is no specific half-life data available for 2-Bromo-4-ethylphenol. However, information on related compounds provides some insight.

The persistence of substituted phenols in the environment is influenced by factors such as the molecular structure, and environmental conditions like temperature, pH, and microbial activity. Halogenated compounds, in general, tend to persist in the environment due to their resistance to breakdown by soil bacteria.

Studies on other brominated compounds, such as the acaricide bromopropylate, have shown half-life values ranging from approximately 9 to 30 days on plant foliage and peels under field conditions. Photodecomposition by direct sunlight has been shown to be more effective than UV-rays in accelerating the degradation of bromopropylate.

For alkylphenols, their persistence can vary. While some are readily biodegradable, others can persist, especially in anaerobic environments. The structure of the alkyl chain can also influence the rate of degradation.

Factors Influencing Persistence:

Sunlight (Photodegradation): Exposure to sunlight can lead to the breakdown of phenolic compounds.

Microbial Activity: The presence of adapted microbial populations can significantly reduce the half-life of organic pollutants.

Temperature: Higher temperatures generally increase the rate of both biological and chemical degradation.

pH: The pH of the soil and water can affect the chemical stability and bioavailability of the compound.

Bioaccumulation Potential Assessment and Uptake Mechanisms

Bioaccumulation refers to the process by which organisms can accumulate a substance in their tissues at a concentration higher than that in the surrounding environment. The potential for a chemical to bioaccumulate is often related to its lipophilicity, which can be estimated by the octanol-water partition coefficient (Log Kow). A higher Log Kow value generally indicates a greater potential for bioaccumulation.

Specific bioaccumulation data for this compound are not available. For substituted phenols in general, those with a higher octanol-water partition coefficient (Kow) tend to have a higher toxicity towards aquatic organisms, which can be linked to their potential to be taken up and accumulate. jst.go.jp

Studies on other bromophenols in marine organisms have shown that these compounds can be detected in various species. For example, 2,4-dibromophenol (B41371) and 2,4,6-tribromophenol (B41969) have been found in cultivated green grouper, and their concentrations could be increased by feeding the fish with seaweed containing these compounds. koreascience.kr Similarly, various bromophenols have been detected in the muscle and stomach of fish from the Lutjanidae family, suggesting dietary uptake. researchgate.net

The ethyl group in this compound would likely increase its lipophilicity compared to 2-bromophenol, potentially leading to a moderate bioaccumulation potential. However, without experimental data, this remains speculative.

Ecological Impact Studies on Terrestrial and Aquatic Organisms

Direct ecotoxicological studies on this compound are not publicly available. Therefore, the potential ecological impacts are inferred from studies on related brominated phenols and alkylphenols.

Phenolic compounds, in general, can be toxic to a wide range of organisms. Their toxicity is often related to their ability to disrupt cell membranes and interfere with cellular processes. jst.go.jp The toxicity of substituted phenols to aquatic species like the green alga Selenastrum capricornutum and the crustacean Daphnia magna has been shown to be closely related to their hydrophobicity (log Kow). jst.go.jp

Aquatic Toxicity: Acute toxicity tests on various bromophenols, such as 2,4-dibromophenol, 2,6-dibromophenol, and 2,4,6-tribromophenol, have been conducted on the alga Scenedesmus quadricauda and the crustacean Daphnia magna. nih.gov These studies indicate that Daphnia magna is generally more sensitive to bromophenols than the algal species. nih.gov For 2-chlorophenol, a structurally similar compound, the 96-hour LC50 (the concentration lethal to 50% of the test organisms) for Daphnia magna was found to be 2,580 µg/L. epa.gov It is plausible that this compound would exhibit similar or potentially higher toxicity due to the presence of the bromine atom and the ethyl group, which increases lipophilicity.

Endocrine Disruption: Some brominated phenols and alkylphenols are known to be endocrine disruptors, meaning they can interfere with the hormone systems of organisms. nih.govawi.de For instance, certain brominated phenols are suspected to disrupt the endocrine system by exhibiting thyroid hormone-like activity. awi.de Alkylphenols are also known xenoestrogens. nih.gov Given its structure, the potential for this compound to act as an endocrine disruptor cannot be ruled out and warrants investigation.

The following table summarizes acute toxicity data for related phenolic compounds to provide a general context for potential ecotoxicological effects.

Acute Toxicity of Structurally Similar Phenolic Compounds to Aquatic Organisms

| Compound | Test Organism | Endpoint | Value (µg/L) | Reference |

|---|---|---|---|---|

| 2-Chlorophenol | Daphnia magna (Cladoceran) | 96-hr LC50 | 2,580 | epa.gov |

| 2-Chlorophenol | Lepomis macrochirus (Bluegill) | 96-hr LC50 | 8,210 | epa.gov |

| 2-Chlorophenol | Pimephales promelas (Fathead minnow) | 96-hr LC50 | 12,400 | epa.gov |

Methodologies for Environmental Monitoring and Risk Assessment

Effective environmental monitoring and risk assessment are crucial for understanding and managing the potential impacts of chemicals like this compound.

Environmental Monitoring: The detection and quantification of brominated phenols in environmental samples such as water and soil typically involve sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a commonly used method for the simultaneous determination of various brominated phenols in soil. nih.govresearchgate.net This often requires a sample preparation step, including extraction and derivatization, to enhance the volatility and detectability of the compounds. nih.gov For aqueous samples, methods like purge-and-trap followed by GC-MS or high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) can be employed to detect trace concentrations of bromophenols. frontiersin.orgresearchgate.net

Risk Assessment: The ecological risk assessment of substituted phenols involves comparing measured or predicted environmental concentrations with ecotoxicological endpoint data (e.g., LC50 values). koreascience.kr Due to the lack of specific data for this compound, a risk assessment would currently rely on data from surrogate compounds and quantitative structure-activity relationship (QSAR) models. jst.go.jpnih.gov QSAR models use the physical and chemical properties of a compound to predict its toxicity. jst.go.jp For substituted phenols, properties like the octanol-water partition coefficient (log Kow) and the acid dissociation constant (pKa) are important predictors of toxicity. jst.go.jp

A comprehensive risk assessment for this compound would require the generation of empirical data on its environmental fate, bioaccumulation potential, and toxicity to a range of relevant terrestrial and aquatic organisms.

Q & A

Q. What are the common synthetic routes for 2-Bromo-4-ethylphenol, and how are reaction conditions optimized?

The synthesis typically involves bromination of 4-ethylphenol using brominating agents like bromine (Br₂) or hydrobromic acid (HBr). Key parameters include temperature control (0–25°C to minimize side reactions) and stoichiometric ratios to favor mono-bromination at the ortho position. Solvent choice (e.g., acetic acid or dichloromethane) influences reaction efficiency . Purification via recrystallization or column chromatography is critical to isolate the product from di-brominated byproducts.

Q. How is this compound characterized structurally and spectroscopically?

Routine characterization combines FTIR (to identify phenolic O-H stretches ~3200 cm⁻¹ and C-Br bonds ~560 cm⁻¹) and ¹H/¹³C NMR (to confirm substitution patterns). For crystallographic validation, single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL resolves bond lengths and angles, while ORTEP-III visualizes molecular geometry . Mass spectrometry (EI-MS) confirms molecular weight (e.g., [M]+ peak at m/z 216) .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) to form biaryl structures and in nucleophilic aromatic substitution to introduce ethylphenol moieties into pharmaceuticals. Its bromine atom acts as a leaving group, enabling functionalization for analgesics or antihistamines .

Advanced Research Questions

Q. How can computational methods like DFT improve understanding of this compound’s electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electron density distributions, predicting reactive sites for electrophilic attack. Correlation-energy functionals (e.g., Colle-Salvetti) validate experimental UV-Vis spectra by simulating HOMO-LUMO gaps. Basis set selection and solvent effects must be calibrated to match experimental data .

Q. What strategies resolve contradictions in crystallographic data for halogenated phenols?

Discrepancies in bond angles or packing motifs may arise from polymorphism or disordered solvent molecules. Advanced refinement in SHELXL with restraints on thermal parameters and hydrogen bonding networks improves accuracy. Comparative analysis with databases (e.g., Cambridge Structural Database) identifies outliers .

Q. How can kinetic studies optimize this compound’s reactivity in photochemical reactions?

Time-resolved UV-Vis spectroscopy tracks intermediates during photo-induced reactions. Rate constants for bromine dissociation are derived using pseudo-first-order kinetics. Solvent polarity and light intensity (e.g., 365 nm LEDs) are tuned to enhance quantum yields .

Q. What methodologies assess the compound’s bioactivity and toxicity in biological systems?

Enzyme inhibition assays (e.g., acetylcholinesterase) use spectrophotometric monitoring of substrate hydrolysis. Cytotoxicity is evaluated via MTT assays on cell lines, while genotoxicity studies employ comet assays to detect DNA damage. Metabolite profiling via LC-MS identifies bioactivation pathways .

Methodological Challenges and Solutions

Q. How are impurities in synthetic batches identified and quantified?

High-resolution LC-MS or GC-MS detects trace byproducts (e.g., di-brominated derivatives). Quantitative NMR (qNMR) with internal standards (e.g., 1,3,5-trimethoxybenzene) provides purity assessments. Thresholds for pharmacopeial compliance require validation via spike-recovery experiments .

Q. What analytical approaches resolve overlapping signals in spectroscopic data?

For complex NMR spectra, 2D techniques (COSY, HSQC) decouple overlapping peaks. In Raman spectroscopy, multivariate analysis (e.g., PCA) differentiates substituent effects. Temperature-controlled measurements reduce rotational broadening in gas-phase IR .

Q. How do environmental factors (pH, temperature) influence this compound’s stability?

Accelerated stability studies under ICH guidelines (40°C/75% RH) monitor degradation via HPLC. Acidic conditions promote debromination, while alkaline media favor oxidation. Arrhenius modeling predicts shelf life, and lyophilization enhances long-term storage stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.